1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide 1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15030973
InChI: InChI=1S/C18H23N3O3/c1-2-12-3-5-14(6-4-12)21-16(22)11-15(18(21)24)20-9-7-13(8-10-20)17(19)23/h3-6,13,15H,2,7-11H2,1H3,(H2,19,23)
SMILES:
Molecular Formula: C18H23N3O3
Molecular Weight: 329.4 g/mol

1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

CAS No.:

Cat. No.: VC15030973

Molecular Formula: C18H23N3O3

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide -

Specification

Molecular Formula C18H23N3O3
Molecular Weight 329.4 g/mol
IUPAC Name 1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Standard InChI InChI=1S/C18H23N3O3/c1-2-12-3-5-14(6-4-12)21-16(22)11-15(18(21)24)20-9-7-13(8-10-20)17(19)23/h3-6,13,15H,2,7-11H2,1H3,(H2,19,23)
Standard InChI Key HFQJXXDSOMMAKD-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N

Introduction

Chemical Identification and Structural Features

Systematic Nomenclature and Molecular Formula

The International Union of Pure and Applied Chemistry (IUPAC) name 1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide explicitly defines its structure:

  • A pyrrolidine-2,5-dione (succinimide) ring at positions 2 and 5.

  • A 4-ethylphenyl substituent at the nitrogen atom of the pyrrolidine ring.

  • A piperidine-4-carboxamide group attached to the pyrrolidine ring at position 3 .

The molecular formula is C₁₈H₂₃N₃O₃, with a molar mass of 329.39 g/mol .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₂₃N₃O₃
Molar Mass329.39 g/mol
CAS Registry Number488734-90-3
Hydrogen Bond Acceptors5
logP (Predicted)~2.5 (estimated via analogy)

Synthesis and Structural Analogues

Synthetic Routes

While no direct synthesis protocol for this compound is documented in the provided sources, analogous methodologies for related pyrrolidine-2,5-dione derivatives suggest feasible pathways. For example:

  • Condensation Reactions: Substituted pyrrolidine-2,5-diones are often synthesized via cyclization of dicarboxylic acid derivatives with amines. A related compound, ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (CAS 331759-83-2), was prepared through nucleophilic substitution and subsequent cyclization .

  • Reductive Amination: Sodium borohydride reduction of imine intermediates, as demonstrated in the synthesis of anti-inflammatory oxadiazole-pyridine hybrids, could be adapted for introducing the piperidine-carboxamide moiety .

Structural Analogues and Bioactivity

Compounds sharing structural motifs with 1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide have shown diverse pharmacological activities:

  • Anti-inflammatory Agents: N-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide derivatives exhibited significant cyclooxygenase-2 (COX-2) inhibition .

  • Anticancer Candidates: Succinimide-containing analogs have been explored for kinase inhibition, particularly targeting angiogenesis pathways .

Physicochemical Properties and Stability

Solid-State Characteristics

No crystallographic data or melting point information is available. Stability under standard storage conditions (room temperature, inert atmosphere) is presumed based on the robustness of succinimide derivatives, though hydrolytic susceptibility of the carboxamide group warrants further study.

Future Directions and Research Gaps

Priority Investigations

  • Synthetic Optimization: Developing a scalable route with high enantiomeric purity (if applicable).

  • Target Deconvolution: High-throughput screening against kinase panels and proteasomal targets.

  • ADMET Profiling: Assessing metabolic stability, cytochrome P450 interactions, and hERG channel liability.

Collaborative Opportunities

Given the compound’s structural novelty, partnerships between academic synthetic chemistry groups and biotech firms could accelerate its transition into preclinical studies.

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